molecular formula C18H20N4O2 B460280 6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B460280
M. Wt: 324.4g/mol
InChI Key: INLGIXHZRUIMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 6-AMINO-3-(METHOXYMETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This method is favored for its efficiency, high yields, and mild reaction conditions. Industrial production methods often employ eco-friendly catalysts such as choline chloride-based thiourea .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can intercalate with DNA, leading to the suppression of DNA replication and gene transcription . This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit specific enzymes, contributing to its antibacterial and antifungal activities .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4g/mol

IUPAC Name

6-amino-3-(methoxymethyl)-4-(4-propan-2-ylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O2/c1-10(2)11-4-6-12(7-5-11)15-13(8-19)17(20)24-18-16(15)14(9-23-3)21-22-18/h4-7,10,15H,9,20H2,1-3H3,(H,21,22)

InChI Key

INLGIXHZRUIMRA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.